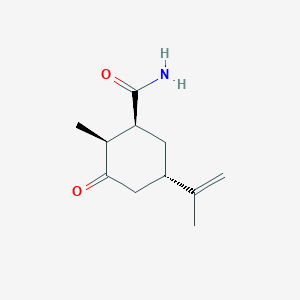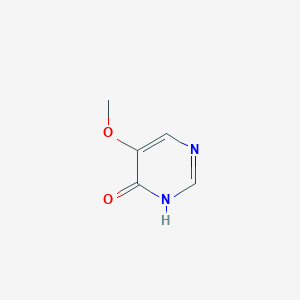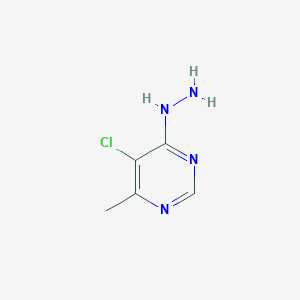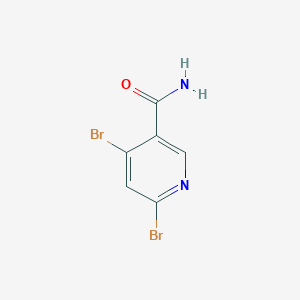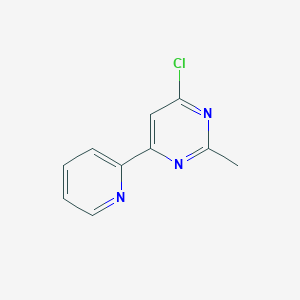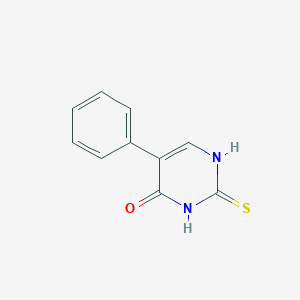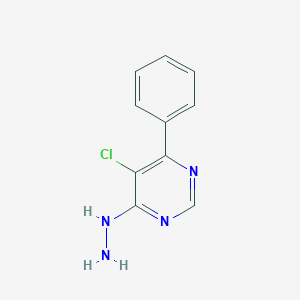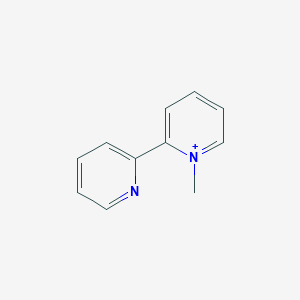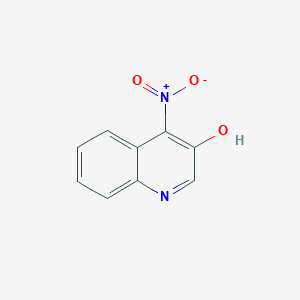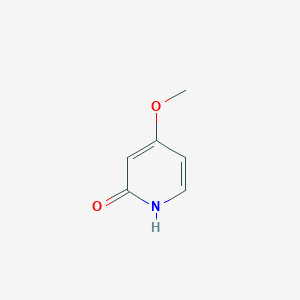
4-Méthoxy-2(1H)-pyridinone
Vue d'ensemble
Description
4-Methoxy-2(1H)-pyridinone is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a methoxy group attached to the fourth position of the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Applications De Recherche Scientifique
4-Methoxy-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known to be a biosynthetic intermediate of pyrrole-containing natural products . These natural products, including prodigiosins and tambjamines, have diverse biological activities and can interact with various biological targets .
Mode of Action
As a biosynthetic intermediate, it likely interacts with its targets to produce downstream products
Biochemical Pathways
It is known to be involved in the biosynthesis of pyrrole-containing natural products . These products can affect various biochemical pathways, but the specific pathways influenced by 4-Methoxy-2(1H)-pyridinone remain to be determined.
Result of Action
As a biosynthetic intermediate, it contributes to the formation of pyrrole-containing natural products . These products have various biological activities, suggesting that 4-Methoxy-2(1H)-pyridinone may indirectly influence cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2(1H)-pyridinone typically involves the reaction of 4-methoxypyridine with various reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Methoxy-2(1H)-pyridinone may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce hydroxypyridines.
Comparaison Avec Des Composés Similaires
4-Methoxy-2(1H)-pyridinone can be compared with other similar compounds, such as:
4-Hydroxy-2(1H)-pyridinone: This compound has a hydroxyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
2-Methoxy-4(1H)-pyridinone: The position of the methoxy group is different, leading to variations in its chemical properties and applications.
4-Methoxy-2-quinolone: This compound has a quinolone structure, which is more rigid and has different biological activities compared to pyridinones.
The uniqueness of 4-Methoxy-2(1H)-pyridinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What is the significance of using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate in the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone?
A1: Although the article does not explicitly state the reason for choosing this specific synthetic route, utilizing 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate likely offers advantages in terms of yield, cost-effectiveness, or ease of purification compared to other potential synthetic routes []. The presence of the methoxy group at the 4-position could serve as a protecting group for the desired hydroxyl group in the final molecule, or it could be involved in facilitating subsequent chemical transformations.
Q2: Are there alternative methods for synthesizing 5-chloro-4-hydroxy-2(1H)-pyridinone?
A2: The article mentions that the described synthetic route, using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as a key intermediate, presents advantages over previously reported methods []. This implies the existence of alternative synthetic strategies for obtaining the target compound. Further research into the cited literature would be needed to explore and compare these different methodologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
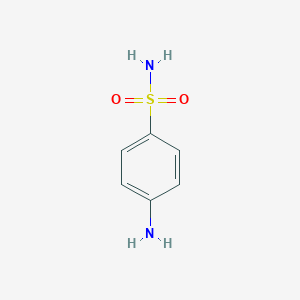
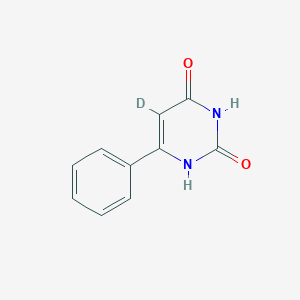
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)

